
Indium(III) sulfate hydrate
Overview
Description
Indium(III) sulfate hydrate is used in chemical synthesis and as a hardening agent in gold electroplating baths . It is also used to prepare other indium-containing substances such as copper indium selenide .
Synthesis Analysis
This compound may be formed by the reaction of indium, its oxide, or its carbonate with sulfuric acid . An excess of strong acid is required, otherwise insoluble basic salts are formed . In indium sulfate solutions, a stable In3+ sulfato complex could be detected using Raman spectroscopy and 115-In NMR .Molecular Structure Analysis
The molecular formula of this compound is In2(SO4)3 · xH2O . The molecular weight is 517.82 (anhydrous basis) . The SMILES string representation is O.[In+3].[In+3].[O-]S([O-])(=O)=O.[O-]S([O-])(=O)=O.[O-]S([O-])(=O)=O .Chemical Reactions Analysis
In dilute solutions, the cation [In(OH2)6]3+, exists together with free nitrate . Sulfato complex formation is favored with an increase in temperature and thus is entropically driven . At temperatures above 100 °C, a basic In3+ sulfate, In(OH)SO4, is precipitated .Scientific Research Applications
1. Metal Separation and Recovery
- Extraction and Separation of Metals : Indium(III), along with gallium(III) and zinc(II), can be extracted from sulfate solutions using an extraction resin. This study highlights the efficient separation and recovery of these metals, which is crucial for various industrial applications (Liu et al., 2006).
2. Chemical Interactions and Binding Mechanisms
- Interaction with Pyrocathecol Violet : Research on the binding mechanism of indium(III) to pyrocathecol violet demonstrates complex chemical interactions, which are significant in understanding the behavior of indium(III) in various environments (Ricciu et al., 2000).
3. Spectroscopic Studies
- Hydration in Aqueous Solutions : Spectroscopic studies on indium(III) in perchlorate, nitrate, and sulfate solutions provide insights into its hydration and complex formation, which is essential for understanding its behavior in different solvents (Rudolph et al., 2004).
4. Photocatalytic Activity
- Hydrothermal Synthesis and Photocatalytic Activity : A study on a hydrated sodium indium sulfide reveals its potential in photocatalytic applications, such as hydrogen generation from aqueous solutions (Zheng et al., 2005).
5. Corrosion Studies
- Corrosion in Electrolytes : Understanding the corrosion behavior of indium in chloride and sulfate electrolytes is vital for its application in electrochemical refining and recovery processes (Rakhymbay et al., 2014).
6. Environmental Applications
- Adsorption onto Carbon Nanotubes : Research on the high adsorption capacity of multiwalled carbon nanotubes for indium(III) ions highlights the potential for recovering this element from waste, which is crucial given its limited abundance (Alguacil et al., 2016).
Safety and Hazards
Future Directions
Sulfato complex formation is favored with an increase in temperature and thus is entropically driven . At temperatures above 100 °C, a basic In3+ sulfate, In(OH)SO4, is precipitated . This suggests potential future directions for research into the properties and applications of Indium(III) sulfate hydrate at different temperatures.
Relevant Papers The relevant papers retrieved provide valuable information on the hydration of Indium(III) in aqueous solutions of perchlorate, nitrate, and sulfate , and the medical and biological applications of Indium(III) complexes .
Mechanism of Action
Target of Action
Indium(III) sulfate hydrate is a sulfate salt of the metal indium It’s known that the properties of indium(iii) complexes depend on the primary ligand used for their syntheses .
Mode of Action
It’s known that in aqueous solutions, the indium ion forms a complex with water and sulfate . The formation of the indium complexes is achieved by reacting indium salt with the ligands .
Biochemical Pathways
It’s known that indium(iii) complexes have been extensively studied for their antimicrobial activities against various microorganisms .
Result of Action
It’s known that indium(iii) complexes have displayed a good performance in various biological and medical applications .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the formation of a sulfato complex is favored with an increase in temperature . Also, the proportion of the sulfate complex increases with the concentration of the solution .
properties
IUPAC Name |
indium(3+);trisulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2In.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVCWJBXGHOWID-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[In+3].[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2In2O13S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583496 | |
| Record name | Indium sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304655-87-6 | |
| Record name | Indium sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




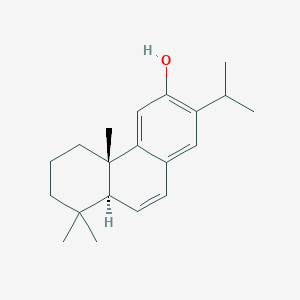
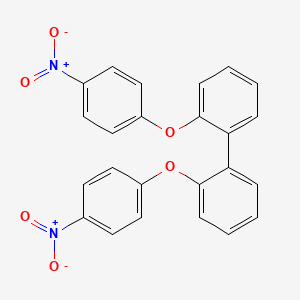
![(S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylate 2hcl](/img/structure/B1602202.png)
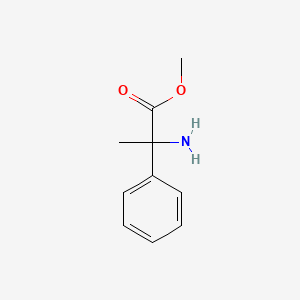

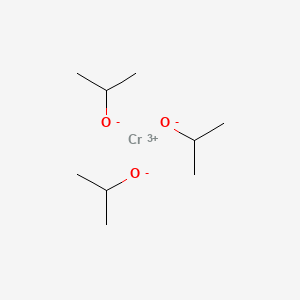
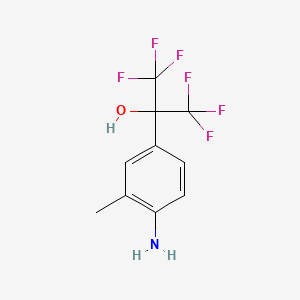



![[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1602214.png)

